2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol
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Overview
Description
2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol is a complex organic compound that features both indole and benzene rings. The presence of chlorine atoms and hydroxyl groups on the benzene ring, along with a methyl group on the indole ring, makes this compound unique. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the correct placement of functional groups . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The presence of chlorine and hydroxyl groups can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents on the benzene ring. For example:
2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol: Lacks the methyl group on the indole ring.
2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diamine: Has an amine group instead of hydroxyl groups on the benzene ring. These compounds share similar core structures but differ in their specific substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
647862-30-4 |
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Molecular Formula |
C15H11Cl2NO2 |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2,5-dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol |
InChI |
InChI=1S/C15H11Cl2NO2/c1-7-12(8-4-2-3-5-10(8)18-7)13-14(17)11(19)6-9(16)15(13)20/h2-6,18-20H,1H3 |
InChI Key |
HOZLKQAJHPNPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(C(=CC(=C3O)Cl)O)Cl |
Origin of Product |
United States |
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